((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride
Description
Historical Development of Tetrahydropyran (THP) Derivatives in Academia
The academic exploration of tetrahydropyran derivatives began in earnest during the mid-20th century, driven by their prevalence in biologically active natural products. Early methodologies focused on cyclization reactions, such as the stereoselective reduction of six-membered hemiacetals pioneered by Kishi and colleagues in the 1980s, which enabled access to THP frameworks with precise stereocontrol. This work laid the groundwork for synthesizing marine macrolides like neopeltolide, where THP rings are critical to biological activity.
The 2000s witnessed significant advancements in catalytic methods. Chan’s doctoral research in 2007 demonstrated the utility of In(OTf)₃-catalyzed Prins cyclization for constructing 2,6-disubstituted THP derivatives, achieving high diastereoselectivity through substrate-controlled mechanisms. Concurrently, Jacobsen’s chiral chromium(III) catalysts revolutionized hetero-Diels-Alder cycloadditions, enabling asymmetric synthesis of THP-containing natural products. By 2014, a comprehensive review cataloged over 15 distinct THP synthesis strategies, underscoring the field’s maturation and diversification.
Table 1: Milestones in THP Derivative Synthesis
Significance of Aminotetrahydropyrans in Organic and Medicinal Chemistry
Aminotetrahydropyrans occupy a unique niche due to their dual functionality: the THP ring provides conformational rigidity, while the amine group enables hydrogen bonding and catalytic interactions. In natural product synthesis, these compounds serve as precursors to ionophoric macrolides like bryostatin 1, which disrupt microbial ion gradients. Medicinally, 4-aminotetrahydropyran derivatives are pivotal in developing neuromodulatory agents, where their ability to cross the blood-brain barrier enhances therapeutic targeting.
The stereochemical complexity of compounds like ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride enables their use as chiral building blocks. For instance, Hong’s intramolecular oxa-Michael addition cascade leverages dithioacetal-directed stereocontrol to synthesize 2,6-cis-THP derivatives, a strategy applicable to pharmaceutical intermediates. Furthermore, Taylor’s radical cyclization approach combines ether transfer and tin hydride-mediated reactions to construct THP rings with >19:1 diastereoselectivity, demonstrating the synergy between methodology and application.
Current Research Landscape for this compound
Recent studies emphasize enantioselective routes to this compound, leveraging advances in asymmetric catalysis. The compound’s stereochemistry makes it invaluable for synthesizing β-amino alcohol motifs, which are prevalent in kinase inhibitors and G-protein-coupled receptor modulators. Current methodologies often begin with enantiomerically pure starting materials, such as methyl (R)-3-methylglutarate, which undergo sequential allylation, ozonolysis, and stereoretentive functionalization.
Table 2: Synthetic Approaches to this compound
Ongoing research explores the compound’s utility in polymer chemistry, where its amine group facilitates crosslinking in thermostable resins. Additionally, biochemical studies employ it to probe enzyme active sites, leveraging its hydrogen-bonding capacity to map catalytic residues.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2S,5R)-5-aminooxan-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-1-2-6(3-8)9-4-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUGGVWNTHMQCC-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1N)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC[C@@H]1N)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the reactions are carried out under controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction, to achieve high yields and purity. These methods are optimized for large-scale production and often involve continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
Biological Activities
The compound has been studied for its biological activities, particularly its potential as an antiviral agent. Research indicates that compounds with similar structures exhibit antiviral properties, which could be explored further for therapeutic applications.
Antiviral Activity
A study on related N-heterocyclic compounds demonstrated that they possess antiviral activity against the Tobacco Mosaic Virus (TMV) by interacting with viral RNA. This suggests that ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride could also exhibit similar properties, warranting further investigation into its efficacy against viral pathogens .
Applications in Medicinal Chemistry
- Drug Development : The structural characteristics of this compound make it a candidate for drug development. Its ability to interact with biological targets can be exploited to design new therapeutics.
- Synthetic Intermediates : This compound can serve as an intermediate in the synthesis of more complex molecules, particularly those aimed at treating infectious diseases or other medical conditions.
- Biochemical Research : Its role in biochemical pathways can be studied to understand its mechanism of action and potential interactions with other biomolecules.
Mechanism of Action
The mechanism of action of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride
Structural Differences :
- Features a cyclohexyl ester backbone with a 4-aminobutyrate moiety, contrasting with the pyran ring in the target compound.
- The isopropyl and methyl substituents on the cyclohexyl group may enhance lipophilicity compared to the hydroxymethyl group in ((2S,5R)-5-aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride.
(2S)-2,5-Diaminopentanamide Dihydrochloride
Structural and Functional Contrasts :
- Linear diaminopentanamide structure with two hydrochloride ions (C$5$H${13}$N$3$O•(HCl)$2$) .
- The dual amino groups may enhance its utility in crosslinking or chelation applications.
Quinine Hydrochloride (CAS 130-89-2)
Chemical Profile :
- IUPAC Name: (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol hydrochloride .
- Contains a bicyclic quinuclidine core and methoxyquinoline moiety, distinguishing it from the simpler pyran scaffold of the target compound .
Comparative Data Table
Research and Development Implications
The structural diversity among these compounds underscores the importance of ring systems (pyran vs. cyclohexyl vs. bicyclic) and functional groups (amino, hydroxymethyl, ester) in modulating solubility, bioactivity, and application scope. While this compound’s discontinuation limits current research, its chiral pyran scaffold remains valuable for designing novel bioactive molecules. Future studies could explore its enantioselective synthesis or derivatives to address availability challenges.
Biological Activity
((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride, with the chemical formula C6H14ClNO2 and CAS number 1398569-79-3, is a compound of growing interest in biological research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C6H14ClNO2 |
| Molar Mass | 131.17 g/mol |
| Density | 1.060 g/cm³ (predicted) |
| Boiling Point | 238.8 °C (predicted) |
| pKa | 14.48 (predicted) |
The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. The compound is hypothesized to modulate enzyme activity, thereby influencing various cellular processes. Its unique stereochemistry and the presence of the hydrochloride group enhance its solubility and reactivity, making it a valuable candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogenic bacteria. For instance, studies conducted on related compounds have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in healthcare settings due to its resistance to common antibiotics .
Antiproliferative Effects
This compound has also been evaluated for its antiproliferative effects on cancer cell lines. Preliminary data suggest that it may inhibit the proliferation of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, indicating potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study highlighted the compound's ability to interact with bacterial cell wall synthesis pathways, leading to effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains ranged from 62.5 µg/mL to 78.12 µg/mL .
- Cancer Cell Lines : In another investigation, the compound was tested on HeLa and A549 cells, showing IC50 values of 226 µg/mL and 242.52 µg/mL respectively. These results suggest that this compound may serve as a lead compound for further development in cancer therapeutics .
Pharmacological Studies
Recent pharmacological studies have focused on optimizing the compound's properties for better bioavailability and efficacy. The exploration of its structure-activity relationship (SAR) has been crucial in identifying modifications that enhance its biological activity while reducing toxicity .
In Silico Studies
Computational studies have also been employed to predict the binding affinity of this compound with various biological targets. These studies suggest strong interactions with key proteins involved in cell signaling and metabolism, providing insights into potential therapeutic pathways.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride, and how are chiral centers preserved?
- Methodological Answer : Synthesis involves multi-step protection-deprotection strategies. Key steps include:
- Chiral control : Use of enantioselective catalysts or chiral auxiliaries to maintain (2S,5R) configuration.
- Reaction monitoring : Thin-layer chromatography (TLC) and ¹H/¹³C NMR for tracking intermediates and verifying stereochemistry .
- Final purification : Recrystallization or preparative HPLC to achieve >95% purity.
Q. How is the molecular structure and purity of this compound confirmed in academic research?
- Methodological Answer :
- Structural elucidation : X-ray crystallography or NOESY NMR to confirm stereochemistry.
- Purity assessment : HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (HRMS) for molecular weight validation .
- Impurity profiling : LC-MS to identify byproducts from incomplete reactions or racemization .
Q. What are the primary pharmacological targets or biological systems studied for this compound?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement studies (e.g., GABAₐ or NMDA receptors) to identify affinity.
- Enzyme inhibition : Kinetic assays (e.g., acetylcholinesterase) using spectrophotometric methods .
- Cell-based models : Primary neuronal cultures for neuroactivity screening .
Q. What safety protocols are recommended for handling this hydrochloride salt in laboratory settings?
- Methodological Answer :
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during weighing/solubilization.
- Waste disposal : Neutralization with 1M NaOH before disposal, per institutional guidelines .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during scale-up synthesis, and what analytical techniques detect trace enantiomers?
- Methodological Answer :
- Chiral resolution : Use of chiral stationary phases (e.g., Chiralpak® AD-H) in HPLC.
- Enzymatic kinetic resolution : Lipases or esterases to selectively hydrolyze undesired enantiomers.
- Limit of detection : Circular dichroism (CD) spectroscopy for enantiomeric excess (ee) >99% .
Q. What strategies optimize the compound’s stability in aqueous formulations for in vivo studies?
- Methodological Answer :
- pH adjustment : Buffering to pH 4–6 to prevent amine hydrolysis.
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) for long-term storage.
- Accelerated stability testing : Forced degradation under heat/humidity (40°C/75% RH) monitored via HPLC .
Q. How are metabolic pathways and clearance mechanisms studied for this compound in preclinical models?
- Methodological Answer :
- In vitro metabolism : Liver microsomes or hepatocyte incubations with LC-MS/MS metabolite profiling.
- Pharmacokinetics : IV/PO dosing in rodents, with plasma sampling and non-compartmental analysis (NCA) .
- CYP450 inhibition : Fluorescent probes (e.g., P450-Glo™) to identify enzyme interactions.
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., known receptor agonists/antagonists).
- Batch variability : Compare purity certificates and synthetic routes (e.g., Boc vs. Fmoc protection impacting activity) .
- Computational modeling : Molecular docking to reconcile structural-activity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
